
1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is a chemical compound known for its applications in various industrial and scientific fields. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This modification imparts unique properties to the compound, making it useful in different contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- can be synthesized through the reaction of 1,4-benzenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized as an antioxidant in lubricants and as a stabilizer in gasoline.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Another derivative with longer alkyl chains, used as an antioxidant in rubber and plastic products.
1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups, known for its use as a reagent in chemical analysis.
Uniqueness
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
Propriétés
Numéro CAS |
65138-72-9 |
|---|---|
Formule moléculaire |
C15H26N2 |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3 |
Clé InChI |
MXRWEWQQJFBOJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


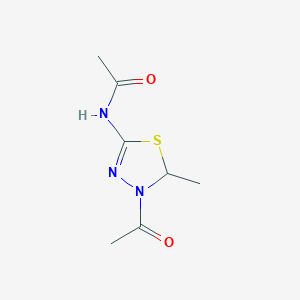
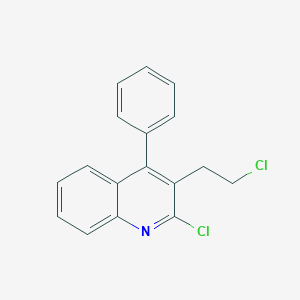
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
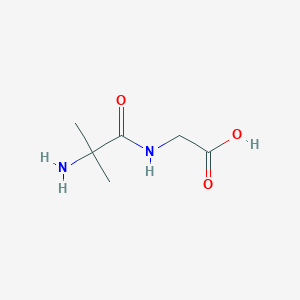
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
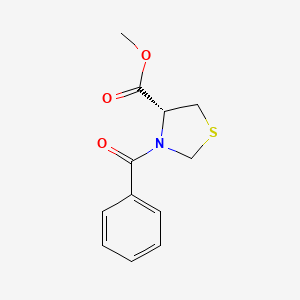
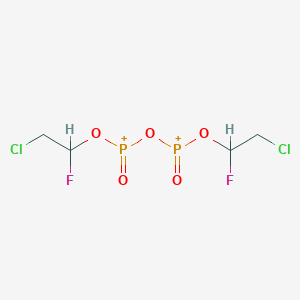
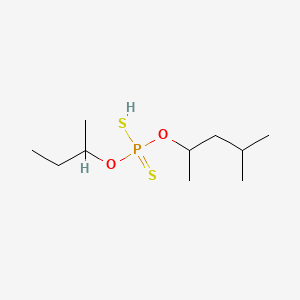
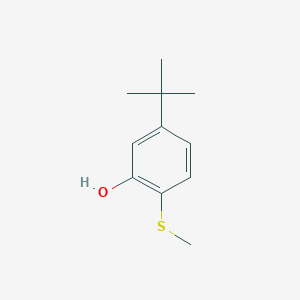
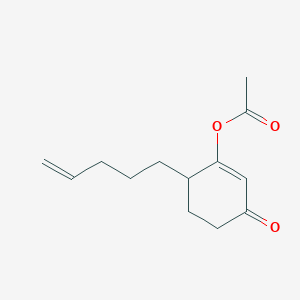
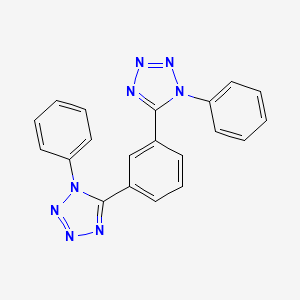
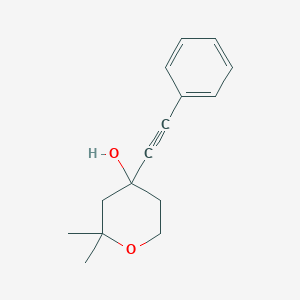

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
